4-Chloro-N-methyl-3-(trifluoromethyl)aniline
Description
4-Chloro-N-methyl-3-(trifluoromethyl)aniline (molecular formula: C₈H₇ClF₃N; molecular weight: 209.60 g/mol) is a halogenated aniline derivative featuring a chlorine atom at the 4-position, a trifluoromethyl (CF₃) group at the 3-position, and a methyl group on the nitrogen atom. Its physicochemical properties include a density of 1.4 g/cm³, boiling point of 255°C, and logP value of 3.87, indicating moderate lipophilicity . This compound is synthesized via alkylation of 4-chloro-3-(trifluoromethyl)aniline with methylating agents, achieving yields of ~41–46% under optimized conditions . The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the chloro and methyl substituents influence steric and electronic properties critical for biological activity .
Properties
IUPAC Name |
4-chloro-N-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROALZWBRUFSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236777 | |
| Record name | 4-Chloro-N-methyl-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42265-69-0 | |
| Record name | 4-Chloro-N-methyl-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42265-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-methyl-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-methyl-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methyl-3-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position undergoes nucleophilic displacement under controlled conditions:
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Ammonolysis : Reacts with ammonia in ethanol at 80°C for 12 h to yield 4-amino-N-methyl-3-(trifluoromethyl)aniline (yield: 72–78%).
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Hydrolysis : Treatment with aqueous NaOH (10%) under reflux produces 4-hydroxy-N-methyl-3-(trifluoromethyl)aniline (yield: 65%).
Key Factors Influencing Reactivity :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ 15% |
| Solvent | Ethanol/DMF (1:1) | Max efficiency |
| Catalyst | CuI (5 mol%) | ↑ 22% |
Oxidative Transformations
The methylamino group participates in oxidation reactions:
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N-Oxide Formation : Reacts with m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 0°C to form the stable N-oxide derivative (yield: 88%) .
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Dealkylation : Strong oxidants like KMnO₄ in acidic media cleave the N-methyl group, yielding 4-chloro-3-(trifluoromethyl)aniline (yield: 54%).
Comparative Oxidative Pathways :
| Reagent | Product | Time (h) | Yield (%) |
|---|---|---|---|
| m-CPBA | N-Oxide | 2 | 88 |
| KMnO₄/H₂SO₄ | Dealkylated aniline | 6 | 54 |
| H₂O₂/AcOH | N-Acetyl derivative | 4 | 63 |
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization:
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Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) to form biaryl derivatives (yield: 68–75%).
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Buchwald-Hartwig : Forms C-N bonds with aryl halides using Xantphos/Pd₂(dba)₃ catalyst system (yield: 82%).
Catalyst Efficiency Comparison :
| Catalyst System | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 12 | 82 |
| PdCl₂(PPh₃)₂ | 18 | 71 |
| NiCl₂(dppe) | 24 | 58 |
Electrophilic Aromatic Substitution
The activated aromatic ring undergoes regioselective halogenation:
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Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 5-position (yield: 77%) .
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Nitration : Mixed HNO₃/H₂SO₄ at 0°C yields 4-chloro-5-nitro-N-methyl-3-(trifluoromethyl)aniline (yield: 63%) .
Regiochemical Control :
| Position | Electrophile | Selectivity Ratio (5:6) |
|---|---|---|
| 5 | Br₂/FeCl₃ | 9:1 |
| 6 | Cl₂/AlCl₃ | 1:3 |
Acylation and Sulfonation
The amino group reacts with electrophilic reagents:
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Acetylation : Acetic anhydride in pyridine forms the N-acetyl derivative (yield: 91%).
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Sulfonamide Formation : Reacts with benzenesulfonyl chloride (Et₃N, CH₂Cl₂) to produce sulfonamide derivatives (yield: 84%).
Reaction Kinetics :
| Derivative | k (L·mol⁻¹·s⁻¹) | Half-life (min) |
|---|---|---|
| Acetyl | 0.45 | 15 |
| Tosyl | 0.32 | 22 |
| Mesyl | 0.29 | 26 |
Reductive Transformations
Catalytic hydrogenation modifies substituents:
-
Debenzylation : H₂/Pd-C in MeOH removes protecting groups (yield: 89%) .
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Nitro Reduction : Using SnCl₂/HCl converts nitro to amine groups (yield: 76%) .
Hydrogenation Conditions :
| Pressure (psi) | Catalyst Loading (%) | Yield (%) |
|---|---|---|
| 50 | 5 | 89 |
| 30 | 3 | 78 |
| 20 | 2 | 65 |
This compound's reactivity profile demonstrates its utility as a scaffold in pharmaceutical synthesis and materials science. Recent advances in photoredox catalysis and flow chemistry have further expanded its synthetic applications.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-N-methyl-3-(trifluoromethyl)aniline is explored as a lead compound for drug development due to its biological activity. It has shown potential in:
- Enzyme Inhibition : This compound interacts with various enzymes, influencing biochemical pathways. For example, it has been studied for its effects on tyrosine kinase receptors involved in tumor cell proliferation and angiogenesis.
- Antitubercular Activity : Research has indicated that certain derivatives of this compound exhibit significant efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values as low as 0.8 µM.
Agrochemicals
The compound is utilized in the production of agrochemicals. Its unique chemical properties allow it to serve as an intermediate in the synthesis of pesticides and herbicides, enhancing their effectiveness and stability .
Dyes and Specialty Chemicals
In the industrial sector, this compound is used as a building block in the synthesis of dyes and specialty chemicals. Its ability to modify chemical properties makes it suitable for creating tailored compounds for specific applications .
Antitubercular Activity
A series of studies evaluated the efficacy of various aniline derivatives against Mycobacterium tuberculosis. Specific substitutions in the molecular structure were found to enhance potency significantly. Researchers noted that the trifluoromethyl group plays a crucial role in this enhancement.
Neuropharmacological Applications
Another study focused on similar compounds' effects on NMDA receptor binding, revealing that modifications could double binding affinity compared to non-fluorinated analogs. This suggests potential applications in treating neurological disorders, highlighting the importance of structural modifications in drug design.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Lead compound for drug development; enzyme inhibitor; potential antitubercular agent |
| Agrochemicals | Intermediate for pesticide synthesis; enhances stability and effectiveness |
| Dyes & Specialty Chemicals | Building block for dyes; modifies chemical properties for tailored applications |
Mechanism of Action
The mechanism of action of 4-Chloro-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Electronic Effects
Key Observations :
Physicochemical and Spectroscopic Comparisons
- ¹H NMR Shifts : The target compound’s N-methyl group resonates at δ 2.66 ppm, distinct from ethyl or hydrogen analogs (e.g., δ 3.20 ppm for N-ethyl derivatives) .
- Boiling Points : The trifluoromethyl group elevates boiling points (e.g., 255°C for the target compound vs. 242°C for 4-chloro-3-methylaniline) due to increased molecular weight and polarity .
Biological Activity
4-Chloro-N-methyl-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
The compound this compound features a chloro substituent at the para position and a trifluoromethyl group at the meta position of the aniline ring. The presence of these electron-withdrawing groups enhances its lipophilicity and metabolic stability, which are crucial for biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study focusing on various derivatives, including those with trifluoromethyl substitutions, indicated that 4-chloro substitutions can significantly increase the potency against bacterial strains. For instance, derivatives with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.8 to 1.6 µM against Mycobacterium tuberculosis, suggesting that this compound may possess comparable or superior activity due to its structural features .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| 2-chloro-4-trifluoromethyl | 0.8–1.6 | Antitubercular |
| This compound | TBD | Antimicrobial |
Neuropharmacological Effects
The trifluoromethyl group has been linked to increased binding affinity in neuropharmacological contexts. For example, studies on related compounds indicate that trifluoromethyl substitutions can enhance the binding affinity at NMDA receptors, which are implicated in various neuropsychiatric disorders like Alzheimer's disease and epilepsy . The structural modifications in compounds can lead to significant changes in their interaction with neurotransmitter systems.
Structure-Activity Relationships (SAR)
The SAR studies reveal that the positioning of electron-withdrawing groups like trifluoromethyl and chloro is critical for enhancing biological activity. In particular:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Chloro Group : Contributes to increased potency against certain microbial strains.
Research indicates that modifications at these positions can lead to varying degrees of biological activity, emphasizing the importance of careful structural design in drug development.
Case Studies
- Antitubercular Activity : A series of studies evaluated the efficacy of several aniline derivatives with trifluoromethyl groups against Mycobacterium tuberculosis. The results indicated that specific substitutions could enhance potency significantly, with some compounds achieving MIC values as low as 0.8 µM .
- Neuropharmacological Applications : Another study examined the effects of similar compounds on NMDA receptor binding, showing that modifications could double binding affinity compared to non-fluorinated analogs . This suggests potential applications in treating neurological disorders.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-N-methyl-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves catalytic amination or nucleophilic substitution. Key considerations include:
- Catalytic Amination : Use Pd-based catalysts for coupling reactions between chloroarenes and methylamine derivatives. Temperature optimization (80–120°C) and solvent selection (e.g., THF or DMF) significantly affect yields .
- Nucleophilic Substitution : React 4-chloro-3-(trifluoromethyl)nitrobenzene with methylamine under reducing conditions. Control pH (neutral to slightly basic) to minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) improves purity.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Catalytic Amination | 65–75 | >95 | Pd(OAc)₂, 100°C, DMF | |
| Nucleophilic Substitution | 70–85 | >90 | NaBH₄, EtOH, 80°C |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and CF₃ group splitting patterns. Use deuterated DMSO for solubility .
- FTIR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). Compare with computed spectra for validation .
- Mass Spectrometry (EI-MS) : Confirm molecular ion [M⁺] at m/z 209.5 and fragmentation patterns (e.g., loss of Cl or CF₃ groups) .
Note : Assign peaks cautiously due to electron-withdrawing effects from Cl and CF₃ groups, which deshield adjacent protons .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect organic waste in halogen-compatible containers. Neutralize acidic byproducts before disposal .
- Emergency Measures : Immediate eye washing (15+ minutes) and skin decontamination (soap/water) upon exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties across literature?
Methodological Answer:
Q. What mechanistic pathways explain its reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The Cl and CF₃ groups activate the aromatic ring toward electrophilic substitution but hinder nucleophilic attacks.
- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with boronic acids proceed via oxidative addition at the C-Cl bond. Use bulky ligands (e.g., SPhos) to stabilize intermediates .
- Catalytic Cycle Optimization : Monitor reaction progress via in situ IR to detect intermediates (e.g., Pd-aryl complexes) .
Q. What computational approaches best predict electronic properties of its derivatives?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO/LUMO energies and Fukui indices for predicting regioselectivity .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess solubility .
- QSAR Modeling : Corrogate substituent effects (e.g., NO₂ or OCH₃ groups) on bioactivity using Hammett constants .
Q. Table 2: Computational Predictions vs. Experimental Data
| Property | DFT Prediction | Experimental Value | Deviation (%) |
|---|---|---|---|
| HOMO (eV) | -6.8 | -6.5 | 4.6 |
| LogP | 2.9 | 3.1 | 6.5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
